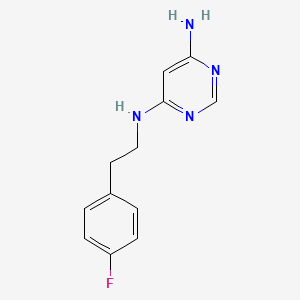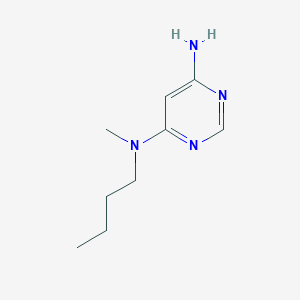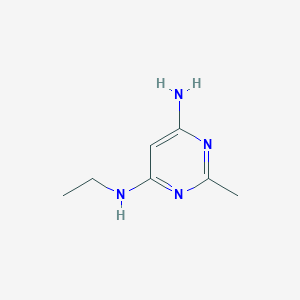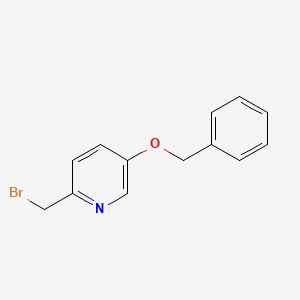
5-(苄氧基)-2-(溴甲基)吡啶
描述
5-(Benzyloxy)-2-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-2-(bromomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-(bromomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:药物合成
5-(苄氧基)-2-(溴甲基)吡啶是合成各种药物化合物的通用中间体。其结构允许引入额外的官能团,使其在构建复杂分子方面具有价值。 在药物合成中,它可用于创建具有潜在抗癌 、抗微生物 和抗胆碱酯酶 特性的化合物。
基因传递系统
5-(苄氧基)-2-(溴甲基)吡啶中的溴甲基可以用来修饰基因传递系统中的载体。 这些修饰可以增强核酸的结合并提高基因传递到靶细胞的效率,这对基因治疗方法至关重要 .
抗癌研究
抗癌应用的研究通常涉及开发可以干扰特定细胞过程的小分子。 5-(苄氧基)-2-(溴甲基)吡啶可以作为设计用于抑制参与癌细胞增殖的酶或受体的化合物的先导化合物 .
抗疟疾研究
源自5-(苄氧基)-2-(溴甲基)吡啶的化合物可能具有抗疟疾活性。 通过干扰疟原虫的生命周期,这些衍生物可能有助于发现针对疟疾的新治疗剂 .
抗胆碱酯酶抑制剂
在神经退行性疾病的背景下,可以探索5-(苄氧基)-2-(溴甲基)吡啶的衍生物作为潜在的抗胆碱酯酶抑制剂。 这些抑制剂可以增加大脑中乙酰胆碱的水平,这可能减轻阿尔茨海默病等疾病的症状 .
抗菌剂
5-(苄氧基)-2-(溴甲基)吡啶的结构灵活性允许创建新的抗菌剂。 通过靶向特定的细菌酶或途径,该化合物的衍生物可能导致新型抗生素的开发 .
属性
IUPAC Name |
2-(bromomethyl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWCFNOYMDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
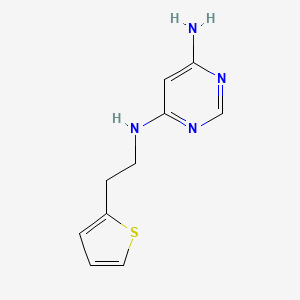
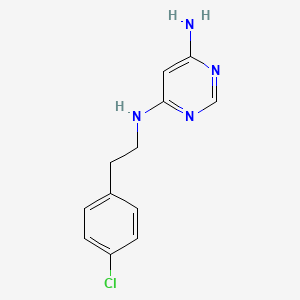
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
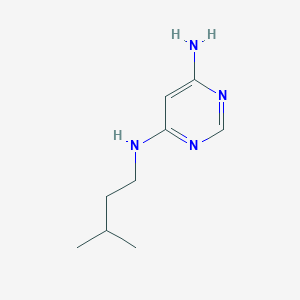
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

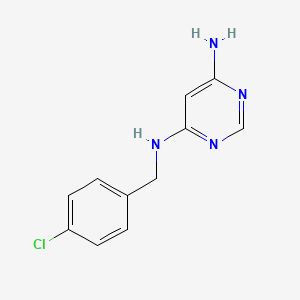
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)
